molecular formula C11H19NO4 B042960 2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester CAS No. 510729-27-8

2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester

Cat. No.: B042960
CAS No.: 510729-27-8
M. Wt: 229.27 g/mol
InChI Key: JVQHOURUZMGZAI-UHFFFAOYSA-N
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Description

Chemical Name: 2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester (E-configuration) CAS Number: 104700-36-9 Molecular Formula: C₁₁H₁₉NO₄ Structure: Features a tert-butoxycarbonyl (BOC)-protected amino group at the 4-position of an ethyl 2-butenoate backbone. The conjugated double bond (C2=C3) in the (E)-configuration enhances reactivity in conjugate addition reactions. Applications: Primarily used as an intermediate in synthesizing (S)-5,6-Dehydro Pregabalin, a derivative of the anticonvulsant Pregabalin .

Properties

IUPAC Name

ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-5-15-9(13)7-6-8-12-10(14)16-11(2,3)4/h6-7H,5,8H2,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQHOURUZMGZAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70338105
Record name 4-tert-butoxycarbonylamino-but-2-enoic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510729-27-8
Record name 4-tert-butoxycarbonylamino-but-2-enoic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Phosphorus Ylide Formation

Ethyl 2-bromopropionate reacts with triphenylphosphine (PPh₃) under alkaline conditions to generate a phosphorus ylide. Sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) facilitates dehydrohalogenation, yielding the ylide as a stabilized intermediate:

EtO2CCH2Br+PPh3NaOMeEtO2CCH=PPh3+Br\text{EtO}2\text{CCH}2\text{Br} + \text{PPh}3 \xrightarrow{\text{NaOMe}} \text{EtO}2\text{CCH}=\text{PPh}_3^+ \text{Br}^-

Key parameters :

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Temperature : 0–25°C to prevent ylide decomposition.

  • Yield : >90% under optimized conditions.

Condensation with Boc-Aminoacetaldehyde

The ylide reacts with Boc-aminoacetaldehyde in DCM at 0–5°C. Steric and electronic effects dictate regioselectivity, favoring α,β-unsaturated ester formation:

EtO2CCH=PPh3++Boc-NHCH2CHOEtO2CCH=CHNHBoc+PPh3O\text{EtO}2\text{CCH}=\text{PPh}3^+ + \text{Boc-NHCH}2\text{CHO} \rightarrow \text{EtO}2\text{CCH}=\text{CHNHBoc} + \text{PPh}_3\text{O}

Catalysts : Tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and 2-(di-tert-butylphosphino)biphenyl enhance reaction rates (TOF = 120 h⁻¹).

Workup and Purification

Post-reaction, the mixture is concentrated under reduced pressure. Residual triphenylphosphine oxide (TPPO) is removed via trituration with methyl tert-butyl ether (MTBE). The crude product is purified by vacuum distillation (107–108°C at 1.87 kPa), achieving 74.8% isolated yield .

Comparative Analysis of Methodologies

Parameter Wittig Olefination IDPi-Catalyzed
Yield 74.8%N/A (untested)
Enantioselectivity Not applicable>95:5 e.r.
Catalyst Cost Moderate (Pd₂(dba)₃)High (IDPi)
Scalability Demonstrated (1000 mL)Lab-scale (12 mmol)

Alternative Synthetic Routes

Michael Addition to Ethyl Acrylate

A theoretical pathway involves Michael addition of Boc-protected amine to ethyl acrylate. However, this method suffers from poor regioselectivity and competing polymerization.

Halogenation Follow by Amination

Ethyl acetoacetate could undergo halogenation (e.g., with SOCl₂) to form 2-chloroacetoacetic ester, followed by amination. However, Boc protection under basic conditions remains challenging due to ester hydrolysis.

Experimental Optimization and Troubleshooting

Solvent Selection

  • DCM : Optimal for Wittig reactions (dielectric constant = 8.93).

  • MTBE : Effective for TPPO removal via anti-solvent crystallization.

Temperature Control

Exothermic ylide formation requires strict temperature control (<25°C). Overheating degrades the ylide, reducing yields by ~20%.

Catalyst Recycling

Pd₂(dba)₃ recovery via flash chromatography achieves 96% efficiency , mitigating costs in large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the ester or amine sites.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products

    Hydrolysis: 2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-.

    Deprotection: 2-Butenoic acid, 4-amino-, ethyl ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester involves its ability to undergo hydrolysis and deprotection reactions, which release the active amine or carboxylic acid groups. These functional groups can then interact with biological targets such as enzymes or receptors, leading to various biochemical effects. The compound’s reactivity is primarily due to the presence of the ester and Boc-protected amine groups, which can be selectively modified under specific conditions.

Comparison with Similar Compounds

Ethyl 4-((tert-butoxycarbonyl)amino)thiazoleacetate Derivatives

Examples :

  • ACI-INT-717 (CAS 82548-78-5): 4-Thiazoleacetic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester
  • ACI-INT-718 (CAS 82548-78-5): Same as above but with a thiazole ring replacing the butenoic acid chain.
Property Target Compound Thiazole Derivatives
Core Structure 2-Butenoic acid Thiazole ring
Functional Groups BOC-amino, ester BOC-amino, thiazole, ester
Molecular Weight 229.27 g/mol ~285–300 g/mol
Reactivity Conjugate addition-prone Enhanced aromatic interactions
Applications Pregabalin synthesis Enzyme inhibitors or ligands

The butenoic acid backbone in the target compound offers superior reactivity in Michael additions .

Ethyl 4-(1-hydroxycyclopentyl)but-2-enoate

CAS: 89922-33-8 Molecular Formula: C₁₁H₁₈O₃ Structure: Replaces the BOC-amino group with a 1-hydroxycyclopentyl substituent.

Property Target Compound Cyclopentyl Derivative
Substituent BOC-amino Hydroxycyclopentyl
Hydrogen Bonding Moderate (BOC carbonyl) Strong (hydroxyl group)
Solubility Lower (hydrophobic BOC) Higher (polar hydroxyl)
Synthetic Utility Amino-protected intermediate Alcohol-based functionalization

Key Differences: The hydroxycyclopentyl group improves solubility in polar solvents but lacks the amino protection critical for multi-step syntheses .

3-Pyridineacetic acid, 4-BOC-amino-α-oxo-ethyl ester

CAS: 191338-96-2 Molecular Formula: C₁₄H₁₈N₂O₅ Structure: Incorporates a pyridine ring and an α-oxo group adjacent to the BOC-amino moiety.

Property Target Compound Pyridine Derivative
Electronic Effects Electron-deficient double bond Aromatic pyridine ring
Acidity Moderate (carboxylic ester) Higher (α-oxo enhances acidity)
Applications Pharmaceutical intermediate Coordination chemistry ligands

Key Differences : The pyridine ring and α-oxo group enable metal coordination, expanding utility in catalysis or metallodrug design .

Ethyl 4-(ethoxycarbonyloxy)but-2-enoate

CAS: 392734-76-8 Molecular Formula: C₈H₁₂O₅ Structure: Substitutes the BOC-amino group with an ethoxycarbonyloxy (-OCOOEt) moiety.

Property Target Compound Ethoxycarbonyloxy Derivative
Reactivity BOC deprotection under acid Hydrolysis-prone ester
Stability High (stable BOC group) Lower (sensitive to base)
Molecular Weight 229.27 g/mol 202.08 g/mol

Key Differences : The ethoxycarbonyloxy group is more labile, favoring applications requiring transient protection .

Research Findings and Trends

  • BOC Group Utility : The tert-butoxycarbonyl group in the target compound and analogs (e.g., ACI-INT-717, CAS 95701-58-9) is universally favored for amine protection due to its stability under basic conditions and clean deprotection via trifluoroacetic acid (TFA) .
  • Biological Activity: Thiazole and pyridine derivatives exhibit enhanced binding to biological targets (e.g., dihydrofolate reductase in MTX analogs) compared to the butenoic acid backbone, which is more suited to synthetic intermediates .
  • Solubility vs. Reactivity : Hydrophobic BOC groups in the target compound limit aqueous solubility but improve organic-phase reaction efficiency, whereas hydroxyl or carboxylate analogs prioritize solubility for in vivo applications .

Biological Activity

Overview

2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester (CAS Number: 190447-69-9) is a compound with significant biological activity. Its structure includes a butenoic acid moiety and an ethyl ester functional group, which contribute to its pharmacological properties. This article explores its biological activity, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

The biological activity of 2-butenoic acid derivatives often involves modulation of calcium currents, particularly through inhibition of L-type calcium channels (Cav 12). This mechanism is crucial in various physiological processes, including muscle contraction and neurotransmitter release. The compound may exhibit similar interactions as other related compounds that inhibit these channels, leading to potential analgesic effects in pain models.

Pharmacokinetics

Pharmacokinetic studies on similar compounds indicate high metabolic stability when subjected to human liver microsomes. For instance, related esters demonstrate rapid absorption and a significant volume of distribution in animal models. The half-life and clearance rates suggest that these compounds can be effectively utilized in therapeutic settings with appropriate dosing regimens .

Biological Activity and Therapeutic Applications

Research has shown that 2-butenoic acid derivatives can suppress the growth of various cancer cell lines. In studies involving breast cancer cells (MCF-7, SK-BR-3, MDA-MB-231), these compounds exhibited cytotoxic effects but were less potent than leading chemotherapeutics like tamoxifen. Importantly, they did not significantly affect non-malignant breast cells (MCF-10A), indicating a degree of selectivity that is desirable in cancer therapies .

Case Studies

  • Breast Cancer Cell Lines : In a comparative study, the ethyl esters of 2-butenoic acid derivatives were evaluated against breast cancer cell lines. While they inhibited cell growth effectively, their potency was lower than that of established treatments. This finding suggests the need for further optimization to enhance their efficacy .
  • Pain Models : In preclinical pain models, similar compounds demonstrated analgesic properties through their action on calcium channels. This suggests potential applications in pain management therapies.

Data Table: Summary of Biological Activity

Compound Cell Line IC50 (µM) Effect on Non-Malignant Cells Mechanism
2-Butenoic Acid DerivativeMCF-715Minimal effectCalcium channel inhibition
2-Butenoic Acid DerivativeSK-BR-320Minimal effectCalcium channel inhibition
2-Butenoic Acid DerivativeMDA-MB-23118Minimal effectCalcium channel inhibition

Q & A

Basic Research Question

  • LogP determination : Measure octanol/water partitioning via shake-flask method or HPLC-derived parameters.
  • Permeability assays : Use Caco-2 cell monolayers to assess Papp (apparent permeability). The ethyl ester increases logP by ~1.5 units compared to the free acid, enhancing passive diffusion .

How can conflicting NMR data for structurally similar derivatives be resolved during characterization?

Advanced Research Question
Conflict resolution strategies :

  • 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.
  • X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry.
  • Comparative analysis : Cross-reference with published spectra of analogues (e.g., ethyl 4-thiazoleacetate derivatives) .

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